1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Drug Development
1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde and related compounds have been explored primarily in the synthesis of potential pharmacological agents. For example, some derivatives have been synthesized for their potential antimicrobial activities, showing effectiveness against various fungal and bacterial strains (Vijaya Laxmi & Rajitha, 2010). Another study focused on synthesizing derivatives of this compound as intermediates for small molecule anticancer drugs, highlighting its role in drug development (Wang, Tu, Han, & Guo, 2017).
Catalysis and Chemical Synthesis
Compounds related to this compound have been utilized in catalysis. For instance, Palladacycles with an indole core, synthesized from derivatives of this compound, have shown efficiency as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating their versatility in chemical synthesis (Singh, Saleem, Pal, & Singh, 2017).
Photophysical Studies
The photophysical properties of derivatives have been studied in different solvents, indicating potential applications in labeling agents and analytical sensors. A study on a 4-aza-indole derivative showed reverse solvatochromism behavior depending on solvent polarity, suggesting possible use in optoelectronic devices (Bozkurt & Doğan, 2018).
Novel Chemical Reactions
Research has also explored novel chemical reactions involving this compound or its derivatives. For example, TiCl4/t-BuNH2-promoted hydroamination/annulation of delta-keto-acetylenes led to the synthesis of pyrrolo[1,2-a]indole-2-carbaldehydes, showing the compound's role in new synthetic pathways (Abbiati, Casoni, Canevari, Nava, & Rossi, 2006).
Potential in Antiviral Research
Some studies have indicated the potential of related compounds in antiviral research. Alkaloids isolated from the mangrove-derived actinomycete Jishengella endophytica, including derivatives of 1H-indole-3-carbaldehyde, showed activity against the influenza A virus subtype H1N1, hinting at possible applications in developing anti-H1N1 drugs (Wang et al., 2014).
Properties
IUPAC Name |
1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-11-12-9-17(14-6-2-1-5-13(12)14)10-15(19)16-7-3-4-8-16/h1-2,5-6,9,11H,3-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOZNYHNBODLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.